molecular formula C12H15N3O3 B7818209 6,7-dimethoxy-2-(methylaminomethyl)-1H-quinazolin-4-one

6,7-dimethoxy-2-(methylaminomethyl)-1H-quinazolin-4-one

Cat. No.: B7818209
M. Wt: 249.27 g/mol
InChI Key: SRNVLDWFJIBEGK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(methylaminomethyl)-1H-quinazolin-4-one is a quinazolinone derivative known for its significant biological and pharmacological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied due to their wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(methylaminomethyl)-1H-quinazolin-4-one typically involves the following steps:

    Starting Material: The synthesis begins with 6,7-dimethoxy-2-aminobenzamide.

    Formation of Intermediate: The aminobenzamide is reacted with formaldehyde and methylamine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the quinazolinone ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(methylaminomethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylaminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

6,7-Dimethoxy-2-(methylaminomethyl)-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(methylaminomethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its antihypoxic activity.

    6,7-Dimethoxy-2-methylisoquinolinium: Studied for its pharmacological properties.

Uniqueness

6,7-Dimethoxy-2-(methylaminomethyl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

6,7-dimethoxy-2-(methylaminomethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-13-6-11-14-8-5-10(18-3)9(17-2)4-7(8)12(16)15-11/h4-5,13H,6H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNVLDWFJIBEGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=O)C2=CC(=C(C=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=NC(=O)C2=CC(=C(C=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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